molecular formula C8H15N3O2 B13061152 Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B13061152
M. Wt: 185.22 g/mol
InChI Key: NPKDRYXNPGYUDE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or a Lewis acid like cerium ammonium nitrate. The reaction conditions often involve refluxing the mixture in ethanol for several hours to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or ester positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to the presence of an amino group at the 2-position, which can significantly influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles .

Biological Activity

Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
CAS Number 6635-59-2
Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
IUPAC Name This compound
Canonical SMILES CCOC(=O)C1CC(=O)NC(=N1)N

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to act as an enzyme inhibitor by binding to active sites and preventing substrate access. Additionally, it may modulate receptor activities as either an agonist or antagonist, influencing cellular signaling pathways.

Antioxidant Properties

Compounds within the tetrahydropyrimidine family have also been studied for their antioxidant properties. For example, certain derivatives exhibited significant free radical scavenging activities and reducing power in assays designed to evaluate antioxidant capacity . These properties are crucial for developing therapeutic agents aimed at oxidative stress-related conditions.

Case Studies and Research Findings

  • Antiviral and Anticancer Potential : this compound has been explored for its potential as an antiviral and anticancer agent. Research indicates that compounds in this class can inhibit viral replication and induce apoptosis in cancer cells through various pathways.
  • Enzyme Inhibition Studies : In vitro studies have shown that derivatives can inhibit specific enzymes involved in metabolic pathways related to disease progression. For example, enzyme assays demonstrated that certain tetrahydropyrimidines could effectively inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .
  • Synergistic Effects with Other Drugs : Investigations into the synergistic effects of ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine derivatives with existing antibiotics have revealed enhanced antibacterial efficacy when combined with traditional treatments like vancomycin .

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

InChI

InChI=1S/C8H15N3O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h5-6H,3-4H2,1-2H3,(H3,9,10,11)

InChI Key

NPKDRYXNPGYUDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN=C(NC1C)N

Origin of Product

United States

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